molecular formula C11H9BrIN B8156053 4-Bromo-1-cyclopropyl-3-iodo-1H-indole

4-Bromo-1-cyclopropyl-3-iodo-1H-indole

Cat. No.: B8156053
M. Wt: 362.00 g/mol
InChI Key: RVSCNZZYGFZAAX-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-3-iodo-1H-indole is a halogenated indole derivative with a bromine atom at position 4, an iodine atom at position 3, and a cyclopropyl group at position 1 of the indole core. Indole derivatives are widely studied for their pharmacological relevance, including applications in antioxidant, anticancer, and antimicrobial therapies .

The combination of bromine and iodine at positions 4 and 3, respectively, may enhance halogen bonding capabilities and molecular weight compared to mono-halogenated analogs .

Properties

IUPAC Name

4-bromo-1-cyclopropyl-3-iodoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrIN/c12-8-2-1-3-10-11(8)9(13)6-14(10)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSCNZZYGFZAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=C2C=CC=C3Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-1-cyclopropyl-3-iodo-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of bromine and iodine substituents through electrophilic aromatic substitution reactions. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency .

Chemical Reactions Analysis

4-Bromo-1-cyclopropyl-3-iodo-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-1-cyclopropyl-3-iodo-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropyl-3-iodo-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The presence of bromine and iodine atoms may enhance its binding affinity and specificity, leading to potent biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of 4-Bromo-1-cyclopropyl-3-iodo-1H-indole, highlighting substituent positions, molecular weights, and notable properties:

Compound Name Substituents (Position) Molecular Weight Melting Point/Physical State Key Spectral/Functional Data Reference
This compound 1: Cyclopropyl, 3: I, 4: Br ~357.0 (calc.) Not reported Inferred high halogen bonding potential
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) 1: 4-Iodobenzyl, 3: Imidazolyl, 6: Cl ~503.7 (calc.) >200°C (brown solid) IR: 3100–2900 cm⁻¹ (C-H stretch); NMR: δ 7.4–6.8 (aromatic)
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)triazol-1-yl)ethyl)-1H-indole (9c) 3: Triazolylethyl, 5: Br 426.1 (HRMS) Not reported (yellow powder) HRMS: m/z 427.0757 [M+H]⁺; TLC Rf = 0.30
4-Bromo-3-methyl-1H-indole 3: CH₃, 4: Br 210.1 Not reported (refrigerated storage) Purity: 97%; CAS: 475039-81-7
4-Bromo-1-(cyclopropylmethyl)-1H-indole 1: Cyclopropylmethyl, 4: Br ~250.1 (calc.) Not reported Potential medicinal applications (pharmacological use inferred)

Key Differences and Implications

Halogenation Patterns: The dual halogenation (Br and I) in the target compound contrasts with mono-halogenated analogs like 4-Bromo-3-methyl-1H-indole . Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to bromine or chlorine . In compound 8, a chloro substituent at position 6 and an iodobenzyl group at position 1 demonstrate the versatility of halogen placement in modulating bioactivity .

Substituent Effects :

  • The cyclopropyl group at position 1 in the target compound introduces unique steric constraints compared to benzyl (e.g., compound 8 ) or methyl groups. Cyclopropane’s ring strain and sp³ hybridization may influence solubility and metabolic stability .
  • Triazole-containing analogs (e.g., 9c ) exhibit distinct electronic profiles due to the triazole’s aromaticity and hydrogen-bonding capacity, which are absent in the target compound .

Synthetic Challenges :

  • Introducing iodine at position 3 likely requires specialized coupling reactions (e.g., Ullmann or Sandmeyer reactions), whereas bromine at position 4 could be achieved via electrophilic substitution. The cyclopropyl group may necessitate protective strategies during synthesis to avoid ring-opening reactions .

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